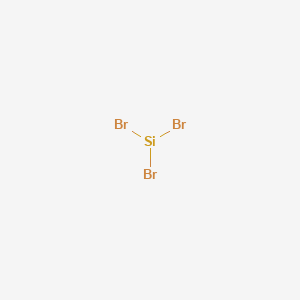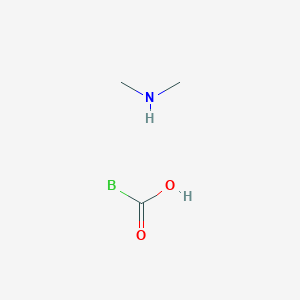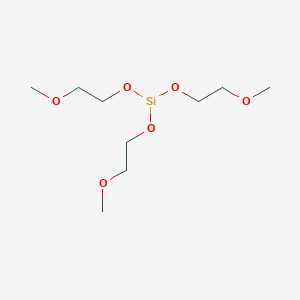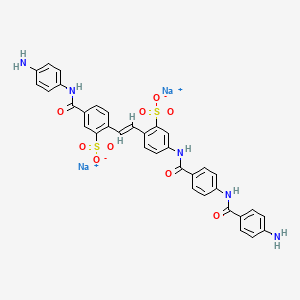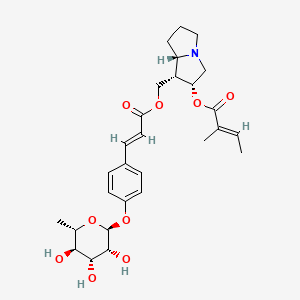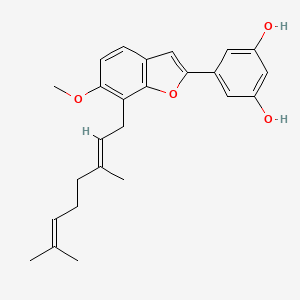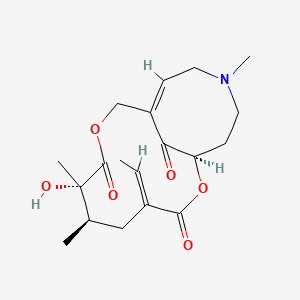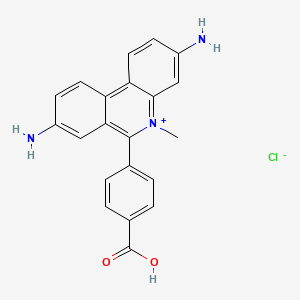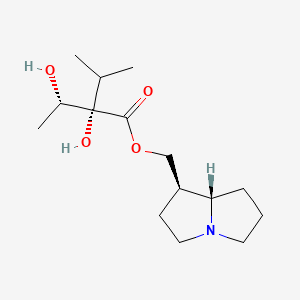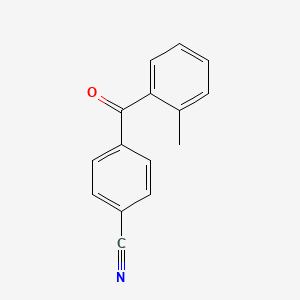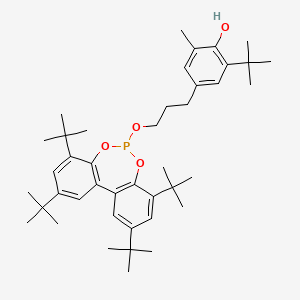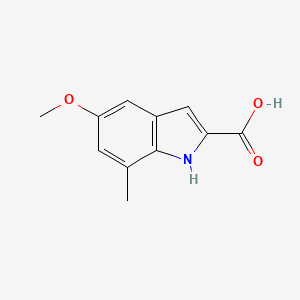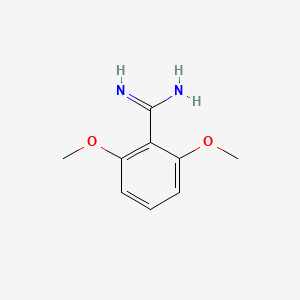
Ligularizine
Übersicht
Beschreibung
Ligularizine is a chemical compound with the formula C21H29NO8 . It has a molecular weight of 423.46 and a predicted density of 1.27±0.1 g/cm3 . The compound is also known by its English name, LIGULARIZINE .
Molecular Structure Analysis
The molecular structure of Ligularizine is determined by techniques such as X-ray crystallography and electron diffraction . These techniques allow for the determination of three-dimensional molecular structures from sub-μm microcrystals .Physical And Chemical Properties Analysis
Ligularizine is a powder with a predicted boiling point of 626.3±55.0 °C . It’s soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Wissenschaftliche Forschungsanwendungen
Pyrrolizidine Alkaloids Research
Ligularizine, identified in plants like Senecio gallicus, is a type of pyrrolizidine alkaloid (PA). Research on these alkaloids has led to the isolation and characterization of various compounds including ligularizine. PAs like ligularizine have been the subject of extensive studies due to their presence in several plants and implications in pharmacology and toxicology (Urones et al., 1988).
Traditional Chinese Medicine
Ligularizine, also known as ligustrazine, is used in traditional Chinese medicine, particularly in the formulation Chuan Zi Wan. It's known for its roles in antitussive and expectorant therapies. The safety and composition of these formulations, including the presence of ligularizine, have been scrutinized to assess potential health impacts (Tang et al., 2012).
Cardiovascular Research
In cardiovascular research, ligustrazine has been found to offer cardioprotection in animal models of myocardial ischemia/reperfusion injury. This research suggests multiple mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic activities, which contribute to its protective effects (Zheng et al., 2018).
Renal Disease Studies
Ligustrazine has been investigated for its protective effects against nephropathy in rats with diabetes. The systematic review and meta-analysis in this area point towards its potential in improving renal pathology and function, highlighting its antioxidative and anti-inflammatory actions (Zhuang et al., 2020).
Genotoxicity Studies
Studies on the genotoxicity of pyrrolizidine alkaloids, including ligularizine, have used hepatocyte primary culture-DNA repair tests. These studies contribute to understanding the potential carcinogenic activities of such compounds (Mori et al., 1985).
Pulmonary Studies
Ligustrazine's effects on pulmonary vascular changes induced by chronic hypoxia in rats have been studied, showing its potential in attenuating right ventricular hypertrophy and muscularization of pulmonary arterioles, thus impacting pulmonary hypertension treatments (Cai & Barer, 1989).
Antioxidant Research
The antioxidant activity of ligularizine has been assessed in various in vitro systems, suggesting its potential as a natural source of antioxidants. This aspect of ligularizine is significant in the context of treating oxidative stress-related diseases (Choi et al., 2007).
Atherosclerosis and Cardiac Function
Ligustrazine's effect in attenuating atherosclerosis and improving cardiac function through reducing oxidative stress and dyslipidemia has been demonstrated in rat models. This highlights its potential in treating vascular diseases (Jiang et al., 2011).
Eigenschaften
IUPAC Name |
[(1R,3'R,6R,7S,11Z)-3',6,7,14-tetramethyl-3,8,17-trioxospiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2'-oxirane]-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO8/c1-12-10-21(13(2)29-21)19(26)28-16-7-9-22(5)8-6-15(17(16)24)11-27-18(25)20(12,4)30-14(3)23/h6,12-13,16H,7-11H2,1-5H3/b15-6-/t12-,13-,16-,20+,21?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNVXCSFOWGBQP-LJUHYIOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(O2)C)C(=O)OC3CCN(CC=C(C3=O)COC(=O)C1(C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2([C@H](O2)C)C(=O)O[C@@H]3CCN(C/C=C(\C3=O)/COC(=O)[C@@]1(C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ligularizine | |
CAS RN |
90364-92-4 | |
| Record name | Ligularizine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090364924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



